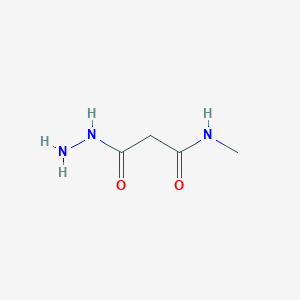

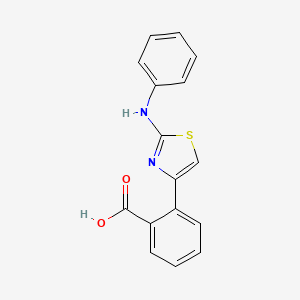

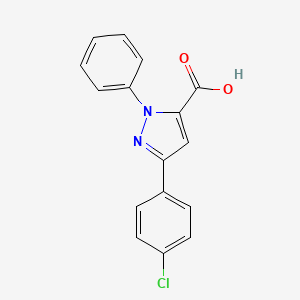

N,N,3-triphenylprop-2-enamide

Vue d'ensemble

Description

“N,N,3-triphenylprop-2-enamide” is a chemical compound . It is available for purchase from various suppliers.

Synthesis Analysis

The synthesis of enamides like “N,N,3-triphenylprop-2-enamide” can be achieved through various methods. One such method involves the isomerization of a broad range of N-allyl amides . Another approach involves the phosphine-mediated reductive acylation of oximes . A transition-metal-free catalytic hydrosilylation based on t-BuOK (5 mol %) and (MeO)3SiH or (EtO)3SiH allows the reduction of tertiary amides to their corresponding enamines with high selectivity in very good yields .Molecular Structure Analysis

The molecular formula of “N,N,3-triphenylprop-2-enamide” is C21H17NO . The molecular weight is not specified .Chemical Reactions Analysis

Enamines like “N,N,3-triphenylprop-2-enamide” act as nucleophiles in a fashion similar to enolates. This process requires three steps: Formation of the enamine, Reaction with an electrophile to form an iminium salt, Hydrolysis of the iminium salt to reform the aldehyde or ketone . A novel, one-step N-dehydrogenation of amides to enamides has been reported. This reaction employs the unlikely combination of LiHMDS and triflic anhydride, which serves as both the electrophilic activator and the oxidant .Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N,3-triphenylprop-2-enamide” are not explicitly mentioned in the search results .Applications De Recherche Scientifique

Enamide Synthesis and Applications

- Isomerization of N-Allyl Amides : Enamides, such as N,N,3-triphenylprop-2-enamide, are significant in the synthesis of various bioactive compounds. Trost et al. (2017) have developed methods for the isomerization of N-allyl amides to form Z-di-, tri-, and tetrasubstituted enamides, providing a pathway for synthesizing cis vicinal amino alcohols and α-borylamido complexes (Trost, Cregg, & Quach, 2017).

Biomedical Research

- Anti-Inflammatory Potential : A study by Hošek et al. (2019) explored the anti-inflammatory potential of N-arylcinnamamide derivatives, with significant attenuation of lipopolysaccharide-induced NF-κB activation, suggesting potential applications in inflammation-related conditions(Hošek et al., 2019).

Catalysis and Organic Synthesis

- Catalytic Enantioselective Intramolecular Addition : Luo Yang et al. (2009) demonstrated the use of tertiary enamides in a Cr(III)(salen)Cl-catalyzed enantioselective intramolecular addition reaction, leading to the synthesis of 1H-pyrrol-2(3H)-one derivatives, important in organic synthesis (Yang, Wang, Huang, & Wang, 2009).

Antimicrobial and Antiviral Activities

- Antimalarial Activity : Kos et al. (2022) investigated N-phenyl-substituted cinnamanilides for antimalarial activity. They found certain derivatives to be effective against P. falciparum strains, indicating potential applications in malaria therapy (Kos et al., 2022).

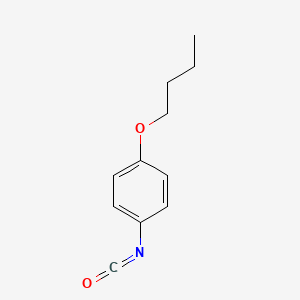

- Zika Virus Inhibition : Riva et al. (2021) identified (2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide as a potent inhibitor of Zika virus replication, providing a new avenue for antiviral drug development (Riva et al., 2021).

Orientations Futures

Propriétés

IUPAC Name |

N,N,3-triphenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO/c23-21(17-16-18-10-4-1-5-11-18)22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTCULHQKVKNJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377808 | |

| Record name | N,N-Diphenylcinnamamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N,3-triphenylprop-2-enamide | |

CAS RN |

50395-70-5 | |

| Record name | N,N-Diphenylcinnamamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol](/img/structure/B1350069.png)

![2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal](/img/structure/B1350107.png)

![2-(3,5-Dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1350132.png)